molecular formula C28H14N4O4S2 B8239668 5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde

5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde

Cat. No.: B8239668
M. Wt: 534.6 g/mol
InChI Key: PIIUGAZGGVTKIW-UHFFFAOYSA-N
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Description

5,5’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)diisophthalaldehyde: is a complex organic compound characterized by its unique structure, which includes two isophthalaldehyde groups linked by a bibenzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)diisophthalaldehyde typically involves the following steps:

    Formation of the Bibenzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bibenzo[c][1,2,5]thiadiazole core.

    Attachment of Isophthalaldehyde Groups: The bibenzo[c][1,2,5]thiadiazole core is then reacted with isophthalaldehyde under specific conditions to yield the final compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde groups.

    Reduction: Reduction reactions can also occur, converting the aldehyde groups to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for more complex molecules.

    Materials Science: Incorporated into polymers and other materials for enhanced properties.

Biology and Medicine:

    Biological Probes: Potential use in the development of fluorescent probes for biological imaging.

Industry:

    Optoelectronics: Utilized in the fabrication of organic solar cells and organic light-emitting diodes (OLEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5,5’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)diisophthalaldehyde in optoelectronic applications involves its ability to act as an electron donor or acceptor. This property is crucial for the formation of charge-transfer complexes, which are essential for the function of devices like organic solar cells and OLEDs. The molecular targets and pathways involved include the interaction with other organic molecules to form stable charge-transfer states.

Comparison with Similar Compounds

    5,5’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(thiophene-2-carbaldehyde): Similar structure but with thiophene groups instead of isophthalaldehyde.

    4,4’-(Bibenzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Similar core structure but with benzaldehyde groups.

Uniqueness: The uniqueness of 5,5’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)diisophthalaldehyde lies in its specific electronic properties and the ability to form stable charge-transfer complexes, making it particularly valuable in optoelectronic applications.

Properties

IUPAC Name

5-[7-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]-2,1,3-benzothiadiazol-4-yl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N4O4S2/c33-11-15-5-16(12-34)8-19(7-15)21-1-3-23(27-25(21)29-37-31-27)24-4-2-22(26-28(24)32-38-30-26)20-9-17(13-35)6-18(10-20)14-36/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIUGAZGGVTKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC=C(C5=NSN=C45)C6=CC(=CC(=C6)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N4O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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